molecular formula C7H8O6 B1301854 2,4,6-Trihydroxybenzoic acid monohydrate CAS No. 71989-93-0

2,4,6-Trihydroxybenzoic acid monohydrate

Cat. No. B1301854
CAS RN: 71989-93-0
M. Wt: 188.13 g/mol
InChI Key: HWZIRFCGHAROOI-UHFFFAOYSA-N
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Description

2,4,6-Trihydroxybenzoic acid monohydrate, also known as 1,3,5-benzenetriol, is a technical grade compound . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It is a metabolite of Naringin, a major flavonoid found in grapefruit juice .


Molecular Structure Analysis

The molecular structure of 2,4,6-Trihydroxybenzoic acid monohydrate has been investigated using terahertz and Raman spectral characterization . The monohydrated form has two absorption bands at 0.69 and 1.65 THz respectively in the frequency region from 0.2 to 1.8 THz .


Physical And Chemical Properties Analysis

2,4,6-Trihydroxybenzoic acid monohydrate is a light beige solid . It has a molecular weight of 188.13 . It is soluble in water .

Scientific Research Applications

Organic Synthesis

In the field of organic synthesis, 2,4,6-Trihydroxybenzoic acid monohydrate is often used as a starting material or intermediate. It can participate in various chemical reactions to form new compounds, contributing to the synthesis of complex organic molecules .

Pharmaceuticals

2,4,6-Trihydroxybenzoic acid monohydrate plays a significant role in the pharmaceutical industry. It can be used in the synthesis of drugs, serving as a building block in the creation of new medicinal compounds .

Agrochemicals

This compound is also used in the production of agrochemicals. It can be involved in the synthesis of pesticides, herbicides, and other agricultural chemicals that help protect crops and improve yield .

Dyestuff Fields

In the dyestuff industry, 2,4,6-Trihydroxybenzoic acid monohydrate can be used in the production of dyes. Its chemical properties may contribute to the creation of dyes with specific colors or properties .

Safety and Hazards

2,4,6-Trihydroxybenzoic acid monohydrate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

2,4,6-Trihydroxybenzoic acid monohydrate can be used as an organic synthesis intermediate, with applications in pharmaceuticals, agrochemicals, and dyestuff fields . It has been suggested that cocrystals significantly influence the solubility of 2,4,6-Trihydroxybenzoic acid monohydrate, which could be taken into account in enhancing solubility formulations .

Mechanism of Action

Target of Action

The primary target of 2,4,6-trihydroxybenzoic acid hydrate is the Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle, and their activity is essential for the progression of the cell cycle. They play a crucial role in cell proliferation, differentiation, and apoptosis .

Mode of Action

2,4,6-Trihydroxybenzoic acid hydrate interacts with CDKs in a dose-dependent manner, inhibiting their activity . The compound’s interaction with CDKs involves key amino acids, which were identified through in silico studies . The orientation of the functional groups and specific amino acid interactions may play a role in this inhibition .

Biochemical Pathways

The inhibition of CDKs by 2,4,6-trihydroxybenzoic acid hydrate affects the cell cycle, leading to the arrest of cell proliferation . This can have downstream effects on various biochemical pathways involved in cell growth and division.

Pharmacokinetics

It’s known that the cellular uptake of 2,4,6-trihydroxybenzoic acid hydrate requires the expression of functional slc5a8, a monocarboxylic acid transporter . This suggests that the compound’s bioavailability may be influenced by the presence and activity of this transporter.

Result of Action

The inhibition of CDKs by 2,4,6-trihydroxybenzoic acid hydrate leads to the induction of CDK inhibitory proteins p21Cip1 and p27Kip1, resulting in the inhibition of cell proliferation . This suggests that the compound may have potential anti-cancer effects, particularly in the prevention of colorectal cancer .

properties

IUPAC Name

2,4,6-trihydroxybenzoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O5.H2O/c8-3-1-4(9)6(7(11)12)5(10)2-3;/h1-2,8-10H,(H,11,12);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZIRFCGHAROOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)C(=O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369102
Record name 2,4,6-Trihydroxybenzoic acid monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trihydroxybenzoic acid monohydrate

CAS RN

71989-93-0
Record name 2,4,6-Trihydroxybenzoic acid monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trihydroxybenzoic acid monohydrate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can 2,4,6-trihydroxybenzoic acid monohydrate form cocrystals with other compounds, and what techniques are used to study these interactions?

A1: Yes, 2,4,6-trihydroxybenzoic acid monohydrate (2,4,6-TRM) has been shown to form cocrystals with theobromine (TBR). [] Researchers utilized various techniques to investigate these interactions, including single-crystal X-ray diffraction to determine the crystallographic structures of the formed cocrystals. Additionally, they employed powder X-ray diffraction, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to further characterize the cocrystals. Density Functional Theory (DFT) calculations provided insights into the intermolecular interactions within the cocrystal structures. []

Q2: Can 2,4,6-trihydroxybenzoic acid monohydrate be used as a starting material for complex molecule synthesis?

A2: Yes, 2,4,6-trihydroxybenzoic acid hydrate serves as a valuable starting material in the enantioselective total synthesis of intricate natural products. For instance, it has been successfully employed in the synthesis of (-)-berkeleyone A and its five preaustinoid congeners, which are 3,5-dimethylorsellinic acid-derived meroterpenoids. [] This highlights the versatility of 2,4,6-trihydroxybenzoic acid hydrate as a building block in organic synthesis.

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